2-Isopropenyl-6-methoxypyridine

Beschreibung

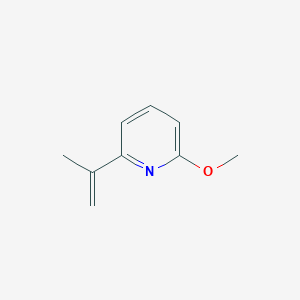

2-Isopropenyl-6-methoxypyridine is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 6-position and an isopropenyl group (-C(CH₂)=CH₂) at the 2-position of the pyridine ring. The methoxy group enhances electron density in the aromatic system, influencing reactivity in electrophilic substitution reactions, while the isopropenyl moiety provides a site for further functionalization, such as polymerization or cross-coupling reactions.

Eigenschaften

CAS-Nummer |

118775-71-6 |

|---|---|

Molekularformel |

C9H11NO |

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

2-methoxy-6-prop-1-en-2-ylpyridine |

InChI |

InChI=1S/C9H11NO/c1-7(2)8-5-4-6-9(10-8)11-3/h4-6H,1H2,2-3H3 |

InChI-Schlüssel |

RTMPZQXQMRZATG-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=NC(=CC=C1)OC |

Kanonische SMILES |

CC(=C)C1=NC(=CC=C1)OC |

Synonyme |

Pyridine, 2-methoxy-6-(1-methylethenyl)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 2-Isopropenyl-6-methoxypyridine can be contextualized by comparing it to pyridine derivatives with analogous substituents. Below is a systematic analysis based on substituent type, reactivity, and applications.

Substituent Position and Electronic Effects

- 2-Chloro-6-methoxypyridine Derivatives (e.g., 2-Chloro-6-methoxyisonicotinonitrile, CAS 1256788-36-9): The chloro group at the 2-position is electron-withdrawing, reducing the electron density of the pyridine ring compared to the isopropenyl group. This increases susceptibility to nucleophilic aromatic substitution but reduces stability in acidic conditions . Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds .

- This compound exhibits higher basicity (pKa ~4.5) compared to this compound (estimated pKa ~1.5) due to lone-pair donation from the amino group . Applications: Intermediate in the synthesis of antitumor agents and kinase inhibitors .

Steric and Functional Group Comparisons

4-Iodo-2-methoxy-6-methylpyridine (CAS 1227602-59-6):

- The iodo group at the 4-position introduces steric bulk and facilitates halogen-bonding interactions. Unlike the isopropenyl group, iodine’s polarizability enhances photophysical properties, making this compound useful in optoelectronic materials .

- Reactivity: Prone to Stille or Ullmann coupling reactions due to the iodine substituent .

- This contrasts with the isopropenyl group, which is more suited for radical or addition reactions .

Structural Analogues with Modified Backbones

2-Chloro-4,6-dimethoxypyridine (CAS 108279-89-6):

- This compound is widely used in prodrug synthesis .

Data Tables for Comparative Analysis

Table 1: Key Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight | Substituents | LogP (Predicted) | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | Not provided | ~151.18 | 2-isopropenyl, 6-methoxy | 1.8 | Radical polymerization, cross-coupling |

| 2-Chloro-6-methoxyisonicotinonitrile | 1256788-36-9 | 183.61 | 2-Cl, 6-OCH₃, 4-CN | 1.2 | Nucleophilic substitution, Suzuki reactions |

| 4-Iodo-2-methoxy-6-methylpyridine | 1227602-59-6 | 249.05 | 4-I, 2-OCH₃, 6-CH₃ | 2.5 | Halogen bonding, Stille coupling |

| 2-Amino-6-methoxypyridine | 100704-10-7 | 124.13 | 2-NH₂, 6-OCH₃ | 0.5 | Electrophilic amination, drug synthesis |

Research Findings and Trends

- Reactivity Trends : Electron-donating groups (e.g., -OCH₃, -NH₂) increase the pyridine ring’s electron density, directing electrophilic attacks to the 3- and 5-positions. In contrast, electron-withdrawing groups (e.g., -Cl, -CN) favor nucleophilic substitution at the 2- or 4-positions .

- Thermal Stability : Compounds with bulky substituents (e.g., isopropenyl, iodine) exhibit lower thermal stability due to steric strain, whereas methoxy and methyl groups enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.